Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate
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Overview
Description
Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This particular compound features a pyridine ring substituted with bromine and a cyano group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate typically involves the esterification of 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid with octanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid and octanol.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Hydrolysis: 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid and octanol.
Reduction: 2-(6-bromo-2-aminopyridin-3-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate largely depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid, which can then interact with various biological pathways. The bromine and cyano groups also contribute to its reactivity and potential binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
Octyl acetate: A simpler ester with a pleasant aroma, commonly used in fragrances.
2-(6-bromo-2-cyanopyridin-3-yl)acetic acid: The acid precursor to the ester.
Ethyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate: A similar ester with an ethyl group instead of an octyl group.
Uniqueness
Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate is unique due to its combination of a pyridine ring with bromine and cyano substituents, along with an octyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H21BrN2O2 |
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Molecular Weight |
353.25 g/mol |
IUPAC Name |
octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C16H21BrN2O2/c1-2-3-4-5-6-7-10-21-16(20)11-13-8-9-15(17)19-14(13)12-18/h8-9H,2-7,10-11H2,1H3 |
InChI Key |
UJAFGFYIGKGPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC1=C(N=C(C=C1)Br)C#N |
Origin of Product |
United States |
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